![molecular formula C13H14N8OS B2503892 1-(3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(噻唑-2-基)氮杂环丙烷-3-甲酰胺 CAS No. 1448125-88-9](/img/structure/B2503892.png)

1-(3-乙基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(噻唑-2-基)氮杂环丙烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

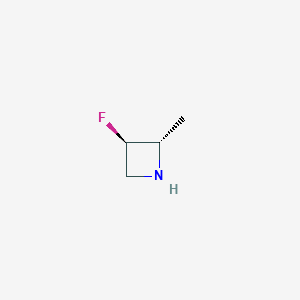

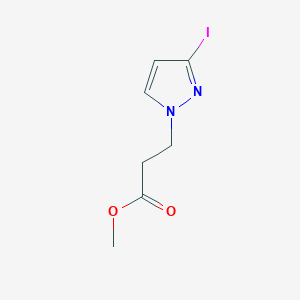

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . This compound has a molecular formula of C14H14N6O .

Synthesis Analysis

The synthesis of such compounds often involves the scaffold replacement/ring cleavage strategy . The [1,2,3]triazolo[4,5-d]pyrimidine/thiourea hybrids are a new class of chemotypes that have shown interesting antiproliferative activity against lung cancer cells .Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,5-d]pyrimidine ring, which is isoelectronic with purines . This ring system has been proposed as a possible surrogate of the purine ring . The compound also contains an ethyl group and a thiazol-2-yl group .Chemical Reactions Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 and a topological polar surface area of 85.6 Ų .科学研究应用

Anti-proliferation Effect

The compound has been studied for its anti-proliferation effect, particularly in the context of gastric cancer . Quantitative structure–activity relationship (QSAR) studies were performed to predict the anti-gastric cancer effect of [1,2,3]triazolo[4,5-d]pyrimidine derivatives .

Inhibition of USP28

The compound has been synthesized and biologically evaluated as a potent inhibitor of USP28 . USP28 is a deubiquitinating enzyme that plays a crucial role in various biological processes, including cell cycle progression, DNA damage response, and the regulation of chromatin structure .

Potential c-Met Inhibitors

Some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines, which could include the compound , have been designed and synthesized as potential c-Met inhibitors . c-Met is a protein that in humans is encoded by the MET gene, and it has been implicated in the development and progression of various types of cancer .

Chemical Synthesis

The compound is also used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in various laboratory settings for the synthesis of other compounds .

作用机制

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, studies have shown that TP derivatives can inhibit the colony formation of H1650 cells, induce apoptosis possibly through the intrinsic apoptotic pathways, and arrest the cell cycle at the G2/M phase .

未来方向

The triazolo pyrimidine/thiourea hybrids, to which this compound belongs, are a new class of chemotypes possessing interesting antiproliferative activity against lung cancer cells . They could potentially be utilized for designing new antitumor agents . Further studies are needed to explore their full potential.

属性

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1,3-thiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8OS/c1-2-21-11-9(18-19-21)10(15-7-16-11)20-5-8(6-20)12(22)17-13-14-3-4-23-13/h3-4,7-8H,2,5-6H2,1H3,(H,14,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLRNEWSYDZNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=NC=CS4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)

![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)

![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)